Myristoylcholine chloride
CAS No.: 4277-89-8
Cat. No.: VC20748543
Molecular Formula: C19H40ClNO2
Molecular Weight: 350 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4277-89-8 |
---|---|
Molecular Formula | C19H40ClNO2 |
Molecular Weight | 350 g/mol |
IUPAC Name | trimethyl(2-tetradecanoyloxyethyl)azanium;chloride |
Standard InChI | InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | CNJMYRYCYNAIOF-UHFFFAOYSA-M |
SMILES | CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] |
Synthesis Methods
Myristoylcholine chloride can be synthesized through the esterification of myristic acid with choline chloride. The typical procedure involves:
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Catalysts: Sulfuric acid or hydrochloric acid
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Conditions: Reflux conditions to facilitate the esterification process
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Purification: Recrystallization or chromatography to obtain the final product
Table 1: Synthesis Overview
Step | Description |
---|---|
Starting Materials | Myristic acid, choline chloride |
Catalysts | Sulfuric acid or hydrochloric acid |
Reflux Conditions | Required for esterification |
Purification Methods | Recrystallization or chromatography |
Biological Activity
Myristoylcholine chloride has shown diverse biological activities, making it valuable in various applications:
Drug Delivery Systems
Research indicates that myristoylcholine can form micelles and vesicles responsive to cholinesterase enzymes, facilitating controlled drug release.
Table 2: Critical Micelle Concentration (CMC)
Compound | CMC (mM) |
---|---|
Myristoylcholine | 2.5 |
Myristic Acid | 4.5 |
The complexation of myristoylcholine with p-sulfonatocalixarene significantly decreases its CMC, enhancing its potential for drug delivery applications.
Enzyme-Responsive Behavior
The interaction of myristoylcholine chloride with acetylcholinesterase (AChE) is crucial for its biosensing applications. Hydrolysis of myristoylcholine by AChE alters its physical properties, impacting its self-assembly capabilities.
Case Study: Acetylcholinesterase-Based Biosensor
A study demonstrated the use of myristoylcholine in a liquid crystal microcapillary sensor for detecting pesticides. The sensor's optical properties change based on AChE activity, allowing rapid detection of pesticide presence.
Applications
Myristoylcholine chloride's unique properties lend themselves to several applications:
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Antimicrobial Agent: Effective against gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, but not against gram-negative bacteria.
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Biosensor Component: Utilized in liquid crystal-based sensors for detecting various enzymes and their inhibitors.
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Drug Delivery: Forms micelles that enhance the absorption of therapeutic agents through biological membranes.
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